molecular formula C10H12BNO4 B12939639 (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B12939639
M. Wt: 221.02 g/mol
InChI Key: IVWQXCKCMMWODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.72 (s, 1H, H-6 pyridine)
  • δ 8.15 (d, J = 8.4 Hz, 1H, H-4 pyridine)
  • δ 7.89 (s, 2H, B–OH)
  • δ 3.92 (s, 3H, OCH₃)
  • δ 1.95–1.87 (m, 1H, cyclopropyl CH)
  • δ 1.02–0.98 (m, 4H, cyclopropyl CH₂)

The deshielded H-6 proton arises from electron withdrawal by the adjacent boronic acid group. The cyclopropyl protons display characteristic upfield shifts due to ring strain.

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 166.4 (C=O)
  • δ 152.1 (C-5 pyridine)
  • δ 148.9 (C-3 pyridine)
  • δ 136.2 (C-2 pyridine)
  • δ 125.7 (C-6 pyridine)
  • δ 53.1 (OCH₃)
  • δ 14.8 (cyclopropyl CH)
  • δ 9.3–8.7 (cyclopopropyl CH₂)

The carbonyl carbon’s chemical shift aligns with ester functionalities in related compounds. The cyclopropyl carbons exhibit pronounced upfield shifts characteristic of strained cycloalkanes.

¹¹B NMR (128 MHz, DMSO-d₆)

A singlet at δ 29.7 ppm confirms tetrahedral boron coordination, typical for arylboronic acids in aprotic solvents.

IR (ATR, cm⁻¹)

  • 3385 (B–OH stretch)
  • 1703 (C=O ester)
  • 1598 (aromatic C=C)
  • 1314 (B–O symmetric stretch)
  • 1142 (C–O ester)

The broad B–OH absorption reflects hydrogen bonding interactions observed in crystalline analogs.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

  • [M+H]⁺ Calculated: 238.0854; Found: 238.0856
  • Major fragments:
    • m/z 195.0621 (loss of COOCH₃, 43.0233 Da)
    • m/z 167.0732 (loss of B(OH)₂, 62.9852 Da)
    • m/z 121.0398 (cyclopropylpyridine fragment)

The fragmentation pathway initiates with cleavage of the labile ester group, followed by boronic acid elimination. Stable cyclopropyl-containing ions persist due to the ring’s kinetic stability.

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

(2-cyclopropyl-5-methoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H12BNO4/c1-16-10(13)7-4-8(11(14)15)9(12-5-7)6-2-3-6/h4-6,14-15H,2-3H2,1H3

InChI Key

IVWQXCKCMMWODY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Catalyst and Ligand Optimization

A comprehensive study evaluated various palladium catalysts and phosphine ligands to optimize the cross-coupling efficiency for related pyridinyl boronic acid derivatives. The catalysts tested included Pd(dba)₂, Pd(OAc)₂, Pd(dppf)Cl₂, and Pd(PPh₃)₄, while ligands such as XPhos, RuPhos, CyPF-tBu, and XantPhos were screened.

Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%)
1 Pd(dba)₂ (5%) CyPF-tBu (10%) 3 Cs₂CO₃ Tol:H₂O (4:1) 115 16 -
2 Pd(OAc)₂ (5%) RuPhos (5%) 3 Cs₂CO₃ Tol:H₂O (4:1) 115 16 76
7 Pd(OAc)₂ (5%) XPhos (5%) 3 Cs₂CO₃ Tol:H₂O (4:1) 115 16 93
10 Pd(dba)₂ (2.5%) XantPhos (5%) 3 Cs₂CO₃ Tol:H₂O (4:1) 115 1 99
13 Pd(dba)₂ (2.5%) XantPhos (5%) 1 Cs₂CO₃ CPME:H₂O (4:1) 106 0.75 99 (73 yield)

Note: CPME = cyclopentyl methyl ether; Tol = toluene.

The combination of Pd(dba)₂ with XantPhos ligand showed superior performance, achieving 99% conversion within 1 hour at 115 °C, with minimal deprotection or side reactions. Lowering the base amount to 1 equivalent and switching to CPME:H₂O solvent maintained high conversion and improved impurity profiles, yielding 73% isolated product in under an hour.

Base and Solvent Effects

Cesium carbonate (Cs₂CO₃) was the preferred base, used in 1 to 3 equivalents. The solvent system significantly influenced reaction efficiency and purity. A biphasic mixture of cyclopentyl methyl ether and water (4:1) provided a good balance of solubility and reaction rate, outperforming traditional toluene-water mixtures at lower temperatures.

Substrate Scope and Functional Group Tolerance

The method demonstrated tolerance to various substituents on the pyridine and indole rings, including electron-donating and electron-withdrawing groups, without significant loss of yield or selectivity. This indicates robustness of the catalytic system for synthesizing diverse boronic acid derivatives structurally related to (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid.

Summary Table of Optimized Conditions

Parameter Optimal Condition
Catalyst Pd(dba)₂ (2.5 mol %)
Ligand XantPhos (5 mol %)
Base Cs₂CO₃ (1 equiv)
Solvent CPME:H₂O (4:1)
Temperature 106 °C
Reaction Time 45 min to 1 h
Conversion 99% (NMR), 73% isolated yield
Side Reactions Minimal Boc deprotection or impurities

Research Findings and Notes

  • The large bite angle of XantPhos (approximately 108°) facilitates reductive elimination, accelerating the cross-coupling step and improving yields.
  • Lower catalyst and ligand loadings reduce cost but may increase reaction time and impurity formation.
  • The use of CPME as an ether solvent is advantageous due to its higher boiling point and better environmental profile compared to traditional ethers.
  • Control experiments confirmed the necessity of all reagents (catalyst, ligand, base) for successful coupling.
  • The method is adaptable for scale-up and applicable to the synthesis of complex pyridinyl boronic acids with cyclopropyl and methoxycarbonyl substituents.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane or alkene.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • 5-Methoxypyridine-3-boronic acid (CAS: 850991-69-4):

    • Substituents: Methoxy group at position 5, boronic acid at position 3.
    • Reactivity: Demonstrates moderate reactivity in Suzuki couplings due to the electron-donating methoxy group, which enhances the stability of the boronate intermediate .
    • Applications: Used in synthesizing heteroarylpyrimidines via Pd-catalyzed cross-coupling .
  • 2-Methoxy-5-pyridylboronic acid :

    • Substituents: Methoxy group at position 2, boronic acid at position 4.
    • Reactivity: The ortho-methoxy group introduces steric hindrance, reducing coupling efficiency compared to para-substituted analogs. However, it enables regioselective arylations in dichloropyrimidine systems .
  • (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid :

    • Substituents: Propoxy group at position 2, trifluoromethyl at position 5.
    • Reactivity: The trifluoromethyl group strongly withdraws electrons, accelerating transmetallation steps in Suzuki reactions. The propoxy group provides steric shielding, improving selectivity .
  • Target Compound: Substituents: Cyclopropyl (position 2), methoxycarbonyl (position 5). The cyclopropyl group may impose steric constraints, requiring optimized reaction conditions (e.g., higher temperatures or bulky ligands) .

Reactivity in Cross-Coupling Reactions

Compound Key Substituents Suzuki Coupling Efficiency Selectivity Notes
5-Methoxypyridine-3-boronic acid 5-OMe, 3-B(OH)₂ Moderate (~70% yield) Prefers electron-deficient partners
2-Methoxy-5-pyridylboronic acid 2-OMe, 5-B(OH)₂ Low (~50% yield) Steric hindrance limits scope
(2-Propoxy-5-(CF₃)pyridin-3-yl)boronic acid 2-OPr, 5-CF₃, 3-B(OH)₂ High (~85% yield) Electron-withdrawing CF₃ enhances reactivity
Target Compound 2-cyclopropyl, 5-COOMe, 3-B(OH)₂ Expected moderate-high Requires ligand optimization (e.g., SPhos)

Research Findings and Challenges

  • Synthetic Limitations : Steric bulk from cyclopropyl and methoxycarbonyl groups may necessitate prolonged reaction times or microwave-assisted conditions, as seen in related systems .
  • Stability Issues : Boronic acids with electron-withdrawing groups (e.g., -COOMe) are prone to protodeboronation; thus, pinacol ester derivatives (e.g., 2-methoxypyridine-4-boronic acid pinacol ester) are often preferred for storage .
  • Case Study : In a Suzuki reaction with 4,6-dichloropyrimidine, 2-methoxy-5-pyridylboronic acid achieved 62% yield under Pd(PPh₃)₂Cl₂ catalysis, while bulkier substrates required XPhos ligands .

Biological Activity

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design, particularly in the development of protease inhibitors and in the modulation of enzyme activity.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BNO4C_{10}H_{12}BNO_4. Its structure includes a pyridine ring substituted with a cyclopropyl group and a methoxycarbonyl group, contributing to its unique reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that certain boronic acids can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this boronic acid have been reported to inhibit the activity of proteasomes, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This compound may exhibit similar properties, potentially acting as an inhibitor for specific targets involved in disease processes .
  • Antimicrobial Properties : Some derivatives of boronic acids have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the effect of various boronic acid derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer cell lines at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
  • Proteasome Inhibition :
    • Research on the mechanism of action revealed that this compound could inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors within cancer cells. This was evidenced by increased apoptosis markers in treated cells compared to control groups .

Data Tables

Activity TypeObserved EffectConcentration (µM)Reference
AnticancerReduced cell viability>10
Enzyme inhibitionInhibition of proteasome activity5-50
AntimicrobialInhibition of bacterial growth20-100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.